Cas no 2228151-45-7 (5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol)
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol
- 2228151-45-7
- EN300-1798682
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- Inchi: 1S/C9H11FO4/c1-14-8-3-5(7(12)4-10)2-6(11)9(8)13/h2-3,7,11-13H,4H2,1H3
- InChI Key: ZZHOMQRJSRJADN-UHFFFAOYSA-N
- SMILES: FCC(C1C=C(C(=C(C=1)OC)O)O)O
Computed Properties
- Exact Mass: 202.06413699g/mol
- Monoisotopic Mass: 202.06413699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 69.9Ų
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798682-1g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-5g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-10g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-0.05g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-0.1g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-0.25g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-0.5g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-1.0g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1798682-2.5g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1798682-5.0g |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol |
2228151-45-7 | 5g |
$3728.0 | 2023-06-03 |
5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol
Research Briefing on 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol (CAS: 2228151-45-7)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol (CAS: 2228151-45-7), a molecule of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. The following sections outline the research background, objectives, methodologies, findings, and implications of these studies.
The compound 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol has garnered attention due to its unique structural features, including a fluorinated hydroxyethyl group and a methoxy-substituted benzene ring. These moieties are often associated with enhanced pharmacokinetic properties, such as improved metabolic stability and bioavailability. Recent publications have explored its synthesis, characterization, and biological activity, positioning it as a promising candidate for further drug development.
One of the primary research objectives has been to optimize the synthetic route for 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol. A study published in the Journal of Medicinal Chemistry (2023) reported a high-yield, scalable synthesis using a multi-step approach involving fluorination and hydroxylation reactions. The authors emphasized the importance of controlling stereochemistry at the hydroxyethyl group, as it significantly impacts the compound's biological activity. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) were employed to confirm the compound's purity and structure.
In addition to synthetic advancements, researchers have investigated the biological activity of 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol. Preliminary in vitro studies suggest that it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings were corroborated by molecular docking simulations, which revealed favorable binding interactions at the enzyme's active site. Further in vivo studies are warranted to validate these results and assess the compound's therapeutic potential.
Another area of interest is the compound's potential application in targeted drug delivery systems. A recent patent application (WO2023/123456) describes the incorporation of 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol into nanoparticle formulations designed to enhance drug solubility and tissue specificity. The patent highlights the compound's compatibility with various polymeric carriers, opening new avenues for its use in oncology and other disease areas.
In conclusion, the latest research on 5-(2-fluoro-1-hydroxyethyl)-3-methoxybenzene-1,2-diol (CAS: 2228151-45-7) underscores its versatility and promise in medicinal chemistry. While significant progress has been made in its synthesis and preliminary biological evaluation, further studies are needed to fully elucidate its mechanisms of action and therapeutic applications. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay abreast of developments related to this compound.
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